SDZ SER 082 fumarate SDZ SER 082 fumarate Selective 5-HT2B/2C receptor antagonist with low affinity for 5-HT1A receptors. Inhibits [3H]-mesulergine binding to 5-HT2C receptors with a pKD of 7.8. Inhibits 5-HT2B mediated responses in the rat fundus (pKB = 7.34).
Brand Name: Vulcanchem
CAS No.: 1417343-80-6
VCID: VC0004217
InChI: InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1
SMILES: CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411

SDZ SER 082 fumarate

CAS No.: 1417343-80-6

Inhibitors

VCID: VC0004217

Molecular Formula: C19H24N2O4

Molecular Weight: 344.411

SDZ SER 082 fumarate - 1417343-80-6

CAS No. 1417343-80-6
Product Name SDZ SER 082 fumarate
Molecular Formula C19H24N2O4
Molecular Weight 344.411
IUPAC Name (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
Standard InChI InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1
Standard InChIKey DXUZZRDHJMOLTN-MRYVXRNOSA-N
SMILES CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O
Description Selective 5-HT2B/2C receptor antagonist with low affinity for 5-HT1A receptors. Inhibits [3H]-mesulergine binding to 5-HT2C receptors with a pKD of 7.8. Inhibits 5-HT2B mediated responses in the rat fundus (pKB = 7.34).
Synonyms (+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc][2,6]-naphthyridine fumarate
PubChem Compound 45073480
Last Modified Nov 11 2021
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